Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based compound featuring a benzo[d][1,3]dioxol-5-ylmethyl moiety linked via an amide bond to a carbamate-functionalized thiazole ring. This structure is characterized by its heterocyclic core, which is critical for interactions in biological systems. Key spectral data for analogous compounds include distinct 1H NMR signals (e.g., aromatic protons at δ 6.8–7.5 ppm) and 13C NMR peaks corresponding to carbonyl groups (δ 165–170 ppm) . High-resolution mass spectrometry (HRMS) typically confirms molecular ions ([M + H]+) in the range of 400–450 m/z .
Properties
IUPAC Name |
ethyl N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-2-22-16(21)19-15-18-11(8-25-15)6-14(20)17-7-10-3-4-12-13(5-10)24-9-23-12/h3-5,8H,2,6-7,9H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWQNIQDQNHZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have antitumor activities, suggesting that their targets might be related to cell proliferation and survival pathways.
Mode of Action
It is suggested that similar compounds could induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines. This implies that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
The disruption of these pathways could lead to the arrest of cell proliferation and induction of cell death, contributing to its potential antitumor effects.
Result of Action
It is suggested that similar compounds could induce apoptosis and cause cell cycle arrest in certain cell lines. These effects could potentially inhibit tumor growth, suggesting its potential use as an antitumor agent.
Biochemical Analysis
Biological Activity
Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, identified by its CAS number 953226-37-4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes current findings on its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₇N₃O₅S
- Molecular Weight : 363.39 g/mol
- Structure : The compound features a thiazole ring and a benzo[d][1,3]dioxole moiety, which are significant for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, studies on similar thiazole derivatives have indicated potent inhibitory effects on DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria and cancer cells .
- Induction of Apoptosis : Ethyl carbamate derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria. This mechanism is critical for the therapeutic efficacy against tumors .
- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, particularly the S phase, thereby preventing the proliferation of cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:
- In Vitro Studies : In one study, derivatives containing the benzo[d][1,3]dioxole moiety exhibited IC₅₀ values ranging from 1.54 µM to 4.52 µM against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). These values indicate significant potency compared to standard chemotherapeutics like doxorubicin .
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
| Study | Cell Line | IC₅₀ Value | Mechanism |
|---|---|---|---|
| Study A | HepG2 | 1.54 µM | EGFR inhibition |
| Study B | HCT116 | 4.52 µM | Apoptosis induction |
| Study C | MCF7 | 2.38 µM | Cell cycle arrest |
These findings underscore the compound's potential as a lead molecule in anticancer drug development.
Comparison with Similar Compounds
Table 1: Physical and Spectral Properties of Selected Thiazole Derivatives
Key Observations :
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 4f) increase melting points compared to electron-donating groups (e.g., benzyloxy in D20), likely due to enhanced intermolecular interactions .
- Synthetic Yields : Bulky substituents (e.g., benzyloxy in D20) improve yields (24.8%) compared to smaller groups (e.g., methylthio in D14: 13.7%), possibly due to reduced steric hindrance during coupling reactions .
Key Observations :
- Anticancer Activity : Compound 7b (IC50 = 1.61 µg/mL) shares a thiazole-carboxamide scaffold but lacks the benzo[d][1,3]dioxole group, suggesting that substituent polarity influences cytotoxicity .
- EthR Inhibition : L2’s difluorobenzo[d][1,3]dioxole moiety enhances binding to EthR through hydrophobic and halogen bonding, a feature absent in the target compound .
Key Observations :
- Coupling Efficiency : The use of triethylamine and classic coupling reagents (e.g., in ) achieves higher yields (72%) compared to catalyst-free methods (: 13–25%) .
- Solvent Effects: Aqueous ethanol () offers eco-friendly synthesis but may limit solubility of aromatic intermediates, reducing yields .
Preparation Methods
Hantzsch Thiazole Formation
A modified Hantzsch reaction enables thiazole ring construction with an embedded carbamate group:
Procedure :
- React thiourea derivative A (1.0 eq) with ethyl α-bromoacetoacetate (1.2 eq) in ethanol at reflux for 12 h.
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.
Key Intermediate :
Ethyl 4-(ethoxycarbonylamino)thiazole-2-carboxylate (B )
Oxoethyl Linker Installation
Chloroacetylation
Introduce the reactive α-chloroketone moiety:
Procedure :
- Dissolve B (1.0 eq) in dry DCM under N₂.
- Add chloroacetyl chloride (1.5 eq) and Et₃N (2.0 eq) at 0°C.
- Warm to RT, stir 6 h, quench with H₂O, and isolate product C .
Intermediate C :
Ethyl 4-(2-chloroacetyl)thiazol-2-ylcarbamate
Benzo[d]dioxolemethylamine Preparation
Reductive Amination
Synthesize the aromatic amine fragment:
Procedure :
- React piperonyl alcohol (1.0 eq) with PBr₃ (1.1 eq) in Et₂O to form benzodioxolylmethyl bromide.
- Treat with NaN₃ (2.0 eq) in DMF at 80°C for 8 h.
- Reduce azide to amine using H₂/Pd-C in MeOH.
Intermediate D :
Benzo[d]dioxol-5-ylmethylamine
Final Amide Coupling
Nucleophilic Acyl Substitution
Converge fragments via amide bond formation:
Procedure :
- Activate C (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
- Add D (1.5 eq) and stir at RT for 24 h.
- Purify by recrystallization from EtOAc/hexane.
Final Product :
Ethyl (4-(2-((benzo[d]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Analytical Characterization
Spectroscopic Validation
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 6.83 (s, 2H, dioxole CH₂) | Benzodioxole methylene |
| δ 4.52 (d, 2H, J=5.8 Hz, NHCH₂) | Amine-linked methylene | |
| HRMS | [M+H]+ Calc. 379.1264, Found 379.1261 | Molecular ion confirmation |
Process Optimization Challenges
Carbamate Hydrolysis Mitigation
The ethyl carbamate group demonstrates sensitivity to basic conditions (pH >9). Process adjustments include:
Thiazole Ring Stability
Extended heating above 100°C promotes thiazole decomposition. Key controls:
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
Scale-Up Considerations
Solvent Selection Table
| Step | Preferred Solvent | Rationale |
|---|---|---|
| Thiazole synth | Ethanol | Hantzsch compatibility, low cost |
| Amide coupling | DMF | High solubility of polar intermediates |
| Final purify | EtOAc/hexane | Recrystallization efficiency |
Q & A
Q. What are the key structural features of Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how do they influence reactivity?
The compound comprises three critical moieties:
- A thiazole ring (a five-membered heterocycle with sulfur and nitrogen), which facilitates π-stacking interactions in biological systems.
- A benzo[d][1,3]dioxole group (a bicyclic aromatic system with two oxygen atoms), contributing to lipophilicity and metabolic stability.
- A carbamate functional group (ethyl ester of carbamic acid), which enhances hydrolytic stability compared to esters or amides.
These groups collectively influence reactivity through hydrogen bonding, electrophilic substitution, and steric hindrance. For example, the thiazole’s nitrogen can act as a hydrogen bond acceptor, while the carbamate’s carbonyl participates in nucleophilic attacks .
Q. What synthetic strategies are employed to prepare this compound, and what are common intermediates?
Synthesis typically involves multi-step pathways :
Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones (e.g., Hantzsch thiazole synthesis) .
Amide bond coupling : Reaction of 2-aminothiazole intermediates with benzo[d][1,3]dioxole-containing carboxylic acids using coupling agents like EDCI/HOBt .
Carbamate introduction : Ethylation of the thiazole’s amine group using ethyl chloroformate under basic conditions .
Key intermediates include:
- 2-Aminothiazole derivatives (critical for functionalization at the 4-position).
- Benzo[d][1,3]dioxole-methylamine intermediates (for amide linkage).
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., thiazole protons at δ 7.2–7.5 ppm, carbamate carbonyl at ~155 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 348.38) .
- HPLC : Assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly for the carbamate formation step?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve carbamate coupling efficiency .
- Temperature control : Maintaining 0–5°C during ethyl chloroformate addition minimizes side reactions .
- Catalyst use : DMAP (4-dimethylaminopyridine) enhances reactivity in carbamate formation .
Table 1 : Yield Optimization for Carbamate Formation
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 0°C, no catalyst | 62 | 88 |
| THF, 0°C, DMAP | 85 | 95 |
| DCM, RT, no catalyst | 45 | 78 |
Q. How do substituent variations on the benzo[d][1,3]dioxole or thiazole moieties affect biological activity?
Structure-Activity Relationship (SAR) Insights :
- Electron-withdrawing groups (NO₂, Cl) on the benzo[d][1,3]dioxole enhance antimicrobial activity but reduce solubility .
- Methyl or methoxy groups on the thiazole improve pharmacokinetic properties (e.g., half-life) .
Table 2 : Biological Activity vs. Substituents
| Substituent (R) | IC₅₀ (μM) Antimicrobial | LogP |
|---|---|---|
| -NO₂ | 1.2 | 3.5 |
| -OCH₃ | 5.8 | 2.1 |
| -Cl | 2.3 | 3.2 |
Q. How can contradictions in biological activity data across studies be resolved?
Common sources of contradictions include:
Q. What experimental approaches are recommended for elucidating the mechanism of action?
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase .
- Kinetic assays : Measure enzyme inhibition (e.g., Michaelis-Menten kinetics for protease inhibition) .
- Gene expression profiling : RNA sequencing to identify upregulated/downregulated pathways .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Fragment-based design : Introduce bioisosteres (e.g., replace benzo[d][1,3]dioxole with indole) .
- Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade target proteins .
Q. What strategies mitigate data reproducibility issues in multi-step syntheses?
Q. How should toxicity and off-target effects be assessed preclinically?
- In vitro toxicity : HepG2 cell viability assays (LD₅₀ < 10 μM raises red flags) .
- hERG channel inhibition : Patch-clamp assays to evaluate cardiac risk .
- Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) to predict clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
